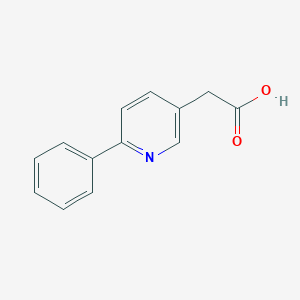3-Pyridineacetic acid, 6-phenyl-
CAS No.: 920017-49-8
Cat. No.: VC3315642
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 920017-49-8 |
|---|---|
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 2-(6-phenylpyridin-3-yl)acetic acid |
| Standard InChI | InChI=1S/C13H11NO2/c15-13(16)8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2,(H,15,16) |
| Standard InChI Key | OWOOSADJVKQGQA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC=C(C=C2)CC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(C=C2)CC(=O)O |
Introduction
Chemical Structure and Basic Properties
3-Pyridineacetic acid, 6-phenyl- is a derivative of 3-pyridineacetic acid with a phenyl group attached at the 6-position of the pyridine ring. The parent compound, 3-pyridineacetic acid, is a higher homologue of nicotinic acid and a breakdown product of nicotine and other tobacco alkaloids . The addition of the phenyl group at the 6-position creates a more complex molecule with distinct chemical and physical properties.
Molecular Structure
The compound consists of three key structural components:
-
A pyridine ring with nitrogen at position 1
-
An acetic acid moiety (-CH₂COOH) attached at position 3
-
A phenyl ring attached at position 6
| Property | 3-Pyridineacetic acid | Estimated for 3-Pyridineacetic acid, 6-phenyl- |
|---|---|---|
| Molecular Formula | C₇H₇NO₂ | C₁₃H₁₁NO₂ |
| Molecular Weight | 137.136 g/mol | 213.23 g/mol (estimated) |
| Density | 1.2±0.1 g/cm³ | Higher than parent compound |
| Melting Point | 144-146°C | Expected to be higher |
| Boiling Point | 301.6±17.0°C at 760 mmHg | Expected to be higher |
| LogP | 0.01 | Higher due to phenyl group |
The addition of the phenyl group would likely increase the molecular weight, melting point, boiling point, and lipophilicity (LogP) compared to the parent compound .
Synthesis Methods
Based on synthetic routes for similar pyridine derivatives, several potential methods could be employed for the synthesis of 3-pyridineacetic acid, 6-phenyl-.
Modified Willgerodt-Kindler Reaction
One approach could be adapted from the synthesis method of 3-pyridineacetic acid hydrochloride, which involves a reaction sequence starting with acetyl pyridine derivatives:
-
6-Phenyl-3-acetylpyridine as starting material
-
Reaction with sulfur and morpholine (reflux for approximately 12 hours)
-
Removal of morpholine by vacuum distillation
-
Hydrolysis with hydrochloric acid under reflux conditions
The reaction scheme would likely follow:
6-Phenyl-3-acetylpyridine + S + morpholine → intermediate thioamide → 3-pyridineacetic acid, 6-phenyl- (after hydrolysis)
Palladium-Catalyzed Cross-Coupling
Alternative synthesis could involve:
-
Starting with 6-bromo or 6-iodo-3-pyridineacetic acid protected as an ester
-
Suzuki or Stille coupling with phenylboronic acid or phenylstannane
-
Deprotection to yield the target compound
Chemical Reactivity and Behavior
Acidity and Basicity
The compound possesses dual functionality with both acidic and basic sites:
-
The carboxylic acid group (-COOH) acts as a proton donor
-
The pyridine nitrogen acts as a weak base
The presence of the phenyl group at position 6 would likely influence the electronic distribution within the pyridine ring, potentially affecting the basicity of the nitrogen atom through steric and electronic effects.
Reactivity in Protic Solvents
Studies on similar pyridineacetic acids indicate that the reactivity is significantly influenced by solvent effects. For 3-pyridineacetic acid, linear free energy relationship studies have shown correlations with solvent parameters according to the equation:
log k = (-0.392±0.272) + (2.762±0.589)f(ε) + (2.257±0.107)σ* + (0.025±0.007)nγH
Where:
-
f(ε) represents dielectric function
-
σ* represents polarity/polarizability
-
nγH represents hydrogen bonding ability
The 6-phenyl substituent would likely modify these parameters, particularly impacting the σ* value due to its electronic contribution.
Substituent Effects
The substituent effect of the phenyl group at position 6 would influence the reactivity of both the pyridine nitrogen and the acetic acid side chain. Comparative studies with substituted pyridineacetic acids show that substituent constants (σ values) vary significantly with solvent, as demonstrated in Table III from the research literature .
Spectroscopic Characteristics
NMR Spectroscopy
The expected ¹H NMR spectrum would show distinctive signals:
-
Aromatic protons from both the pyridine and phenyl rings (7-9 ppm)
-
Methylene protons (-CH₂-) of the acetic acid group (3-4 ppm)
-
Carboxylic acid proton (10-12 ppm, exchangeable)
Mass Spectrometry
The mass spectrum would likely show a molecular ion peak at m/z 213, corresponding to the molecular weight of C₁₃H₁₁NO₂, with fragmentation patterns characteristic of both pyridine and phenyl groups.
Comparative Analysis with Related Compounds
Comparison with Parent Compound
Compared to 3-pyridineacetic acid, the 6-phenyl derivative would exhibit:
-
Increased hydrophobicity due to the additional aromatic ring
-
Altered reactivity due to electronic and steric effects
-
Different crystal packing and solubility profile
Comparison with Other Substituted Derivatives
The table below compares key properties of related compounds:
Related Research Directions
Structure-Activity Relationships
The study of substituted pyridineacetic acids has revealed important structure-activity relationships that can provide insight into the behavior of 3-pyridineacetic acid, 6-phenyl-:
-
Reactivity patterns in different solvents
-
Electronic effects of substituents on the pyridine ring
-
Potential for hydrogen bonding and other intermolecular interactions
Computational Studies
Computational approaches could be employed to predict:
-
Optimized geometry of the molecule
-
Electronic distribution and reactivity sites
-
pKa values and other physicochemical properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume